6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H2BrClF2O2S |
|---|---|
Molecular Weight |
291.50 g/mol |
IUPAC Name |
6-bromo-2,3-difluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(9)5(10)6(3)13(8,11)12/h1-2H |
InChI Key |
STZANUOBYHGGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of difluorophenyllithium with sulfuryl chloride . The reaction conditions typically require a controlled environment to ensure the proper formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild to moderate conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
Sulfonamide Derivatives: These are formed when the sulfonyl chloride group is substituted with amines.
Other Substituted Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
One notable application of 6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride is in the development of anticancer agents. Research has shown that derivatives of this compound can exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the sulfonamide moiety have led to compounds with improved efficacy against colon cancer cells .
| Compound | IC50 (nM) | Target |
|---|---|---|
| TASIN Analog 1 | 25 | Colon Cancer |
| TASIN Analog 2 | 3.2 | Colon Cancer |
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or enzymes critical for cancer cell proliferation. Studies indicate that the introduction of electron-withdrawing groups enhances biological activity by increasing the compound's ability to interact with target proteins .
Organic Synthesis
This compound serves as a key intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group can participate in nucleophilic substitution reactions, facilitating the formation of sulfonamides and other derivatives.
Synthesis Pathways
The compound can be synthesized through several methods, including:
- Nucleophilic Substitution: Reaction with amines to form sulfonamides.
- Coupling Reactions: Utilization in cross-coupling reactions to form complex organic structures.
Material Science
In material science, this compound is explored for its potential in developing advanced materials such as liquid crystals and polymers. Its unique electronic properties make it suitable for applications in electronic devices and sensors.
| Application | Description |
|---|---|
| Liquid Crystals | Used as an intermediate in synthesizing liquid crystal displays (LCDs). |
| Polymers | Acts as a building block for creating functionalized polymers with specific properties. |
Case Study 1: Anticancer Drug Development
A study evaluated a series of analogs derived from this compound for their activity against colon cancer cell lines. The results demonstrated that specific substitutions on the benzene ring significantly enhanced antiproliferative effects, leading to the identification of lead compounds for further development .
Case Study 2: Synthesis of Functionalized Polymers
Research focused on using this compound as a precursor for synthesizing functionalized polymers. The study highlighted the compound's ability to impart desirable properties such as increased thermal stability and chemical resistance in polymeric materials .
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride primarily involves electrophilic aromatic substitution reactions. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form substituted products. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the final substituted benzene ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonyl Chlorides
| Compound Name (CAS No.) | Substituent Positions | Similarity Score | Key Features |
|---|---|---|---|
| 6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride | 6-Br, 2-F, 3-F | N/A | Bromine enhances lipophilicity; two adjacent fluorines increase reactivity. |
| 2,3,4-Trifluorobenzene-1-sulfonyl chloride (175278-08-7) | 2-F, 3-F, 4-F | 0.85 | Three fluorines increase electron-withdrawing effects, boosting reactivity. |
| 2,4-Difluorobenzene-1-sulfonyl chloride (13918-92-8) | 2-F, 4-F | 0.92 | Meta-fluorines reduce steric hindrance; lower molecular weight. |
| 4-Fluorobenzene-1-sulfonyl chloride (349-88-2) | 4-F | 0.84 | Single fluorine at para position; simpler structure, lower cost. |
Reactivity and Electronic Effects
- However, the electron-withdrawing fluorines at positions 2 and 3 activate the sulfonyl chloride group, balancing reactivity .
- 2,3,4-Trifluoro derivative : Three fluorines create a stronger electron-deficient ring, accelerating reactions with nucleophiles. The absence of bromine reduces molecular weight and lipophilicity .
- 2,4-Difluoro derivative : The meta-fluorine arrangement minimizes steric clashes, favoring reactions with bulky nucleophiles. Its high similarity score (0.92) to the target compound suggests comparable applications in drug synthesis .
Physical Properties
- Solubility : The bromine atom increases lipophilicity, enhancing solubility in organic solvents compared to fluorine-only analogs.
Research Findings and Trends
Synthetic Efficiency : Compounds with multiple fluorines (e.g., 2,3,4-trifluoro derivative) often require harsher synthesis conditions due to increased electron withdrawal, whereas bromine incorporation may necessitate protective-group strategies .
Biological Performance: Bromine’s role in enhancing bioactivity is well-documented in hydrazide derivatives (e.g., 6-bromo-2’-(2-chlorobenzylidene)nicotinohydrazide in ), suggesting parallel benefits for brominated sulfonyl chlorides in drug discovery .
Market Preferences : Fluorine-only sulfonyl chlorides (e.g., 4-fluoro derivative) dominate industrial applications due to lower cost, but bromo-fluoro hybrids are gaining traction in niche pharmaceutical contexts .
Biological Activity
6-Bromo-2,3-difluorobenzene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its unique molecular structure, which includes a benzene ring substituted with bromine and fluorine atoms. Its chemical formula is with a molecular weight of approximately 291.5 g/mol. This compound is recognized for its potential biological activity, particularly in the fields of pharmaceuticals and agrochemicals.
- Molecular Formula :
- Molecular Weight : 291.5 g/mol
- Structure : Contains a sulfonyl chloride group attached to a difluorobromobenzene moiety.
The mechanism by which this compound exerts its biological effects involves its reactivity as a sulfonylating agent. This compound can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules in biological systems.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:
Case Studies
- Antitumor Activity : A study on benzene-sulfonamide derivatives showed that certain analogues could inhibit autotaxin (ATX), which is involved in tumor progression. These compounds exhibited IC50 values as low as 9 nM in inhibiting ATX-dependent invasion of cancer cells in vitro . This suggests that derivatives of this compound may also possess similar antitumor properties.
- Antibacterial Studies : Research on sulfonamide derivatives indicated significant antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). Compounds with similar sulfonyl groups demonstrated minimum inhibitory concentrations (MICs) ranging from 1.56 to 12.5 µg/mL against these strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
